2-Methyl-6-amino-4-nitropyridine N-oxide
Description
Contextual Significance of Pyridine (B92270) N-Oxides in Contemporary Chemical Research
Pyridine N-oxides are a class of heterocyclic compounds that have garnered considerable attention in modern chemical research due to their unique electronic properties and reactivity. The N-oxide functional group, consisting of a dative bond between the nitrogen of the pyridine ring and an oxygen atom, significantly alters the electron distribution within the aromatic system. This modification enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, making pyridine N-oxides valuable intermediates in organic synthesis. prepchem.com
Their utility extends to various applications, including their use as ligands in coordination chemistry and as catalysts in a range of chemical transformations. The N-oxide moiety can act as a directing group, influencing the regioselectivity of subsequent reactions. Furthermore, the deoxygenation of the N-oxide group is often a straightforward process, allowing for the synthesis of highly substituted pyridine derivatives that would be challenging to prepare through other routes.
Overview of the Chemical Class: Nitropyridine N-Oxides
Within the broader family of pyridine N-oxides, the subclass of nitropyridine N-oxides is of particular interest. The introduction of a nitro group (-NO2), a strong electron-withdrawing group, further modifies the electronic landscape of the pyridine N-oxide core. This generally enhances the susceptibility of the ring to nucleophilic attack, particularly at the positions ortho and para to the nitro group.
The synthesis of nitropyridine N-oxides is typically achieved through the nitration of a pre-existing pyridine N-oxide using a mixture of nitric and sulfuric acids. oc-praktikum.de The position of nitration is influenced by the existing substituents on the pyridine ring. For instance, the nitration of 2-methylpyridine (B31789) N-oxide primarily yields 2-methyl-4-nitropyridine (B19543) N-oxide. prepchem.com
The reactivity of the nitro group itself is also a key feature of this chemical class. The nitro group can be reduced to an amino group, providing a pathway to aminopyridine derivatives. This transformation is often accomplished using reducing agents such as hydrogen gas with a palladium catalyst. google.com
Scope and Research Focus on 2-Methyl-6-amino-4-nitropyridine N-oxide
The specific compound of interest, this compound, is a disubstituted nitropyridine N-oxide. Its structure suggests a synthetic pathway originating from a suitably substituted pyridine N-oxide. While dedicated research focusing solely on this molecule is not extensively documented in publicly available literature, its chemical nature can be inferred from the established reactivity of related compounds.
A plausible synthetic route to this compound involves the amination of a precursor such as 2-chloro-6-methyl-4-nitropyridine (B1296565) N-oxide. The chlorine atom at the 6-position, activated by the electron-withdrawing nitro group at the 4-position and the N-oxide functionality, would be susceptible to nucleophilic substitution by an amino group. The precursor, 2-chloro-6-methyl-4-nitropyridine N-oxide, has a documented CAS number of 40314-84-9. bldpharm.comnih.gov
The presence of both a methyl and an amino group on the pyridine N-oxide ring, in addition to the nitro group, suggests a molecule with a rich and varied chemical reactivity, making it an interesting target for further synthetic and theoretical investigation. For instance, theoretical studies have been conducted on the excited-state isomers of the closely related compound, 2-methylamino-6-methyl-4-nitropyridine N-oxide, indicating research interest in the photophysical properties of this class of molecules. researchgate.netnih.gov
Structure
3D Structure
Properties
CAS No. |
40314-76-9 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
1-hydroxy-6-methyl-4-nitropyridin-2-imine |
InChI |
InChI=1S/C6H7N3O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3,7,10H,1H3 |
InChI Key |
GMNNKQXZGNHZSN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N)N1O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=N)N1O)[N+](=O)[O-] |
Synonyms |
2-methyl-6-amino-4-nitropyridine N-oxide 2-PANO 2-picoline-6-amino-4-nitro-1-oxide |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Routes for 2-Methyl-6-amino-4-nitropyridine N-oxide
The creation of this compound typically involves a multi-step process beginning with a substituted pyridine (B92270) N-oxide precursor. Key reactions include nitration and subsequent functional group manipulations.
Nitration Reactions of Pyridine N-Oxide Precursors
The introduction of a nitro group at the 4-position of the pyridine ring is a crucial step. Pyridine N-oxides are more susceptible to electrophilic substitution at the 4-position compared to their non-oxidized pyridine counterparts. nih.gov A common method for the synthesis of the related compound 2-methyl-4-nitropyridine (B19543) N-oxide involves the direct nitration of 2-methylpyridine (B31789) N-oxide. nih.gov This process typically utilizes a mixture of nitric and sulfuric acids. prepchem.com The N-oxide group activates the 4-position, facilitating the regioselective introduction of the nitro group.
Similarly, the synthesis of 4-nitropyridine-N-oxide, an important intermediate, is achieved through the nitration of pyridine-N-oxide. semanticscholar.org The reduction of this intermediate can then lead to various 4-substituted pyridines. semanticscholar.org
Functional Group Transformations and Control of Selectivity
Once the 4-nitro group is in place, the synthesis of this compound requires the introduction of an amino group at the 6-position and a methyl group at the 2-position. The order of these transformations is critical for controlling selectivity.
Starting with 2-methylpyridine, oxidation to 2-methylpyridine N-oxide is the initial step. nih.gov This is followed by nitration to yield 2-methyl-4-nitropyridine N-oxide. nih.gov The final step is the amination at the 6-position. Alternatively, one could start with a pre-functionalized pyridine ring. For instance, the reduction of 2-methyl-4-nitropyridine-N-oxide with hydrogen gas over a palladium on charcoal catalyst yields 2-methyl-4-aminopyridine-N-oxide. prepchem.com This demonstrates the feasibility of converting a nitro group to an amino group in a related system.
Synthesis of Related Amino-Nitropyridine N-Oxide Derivatives
The synthetic methodologies can be adapted to produce a variety of related amino-nitropyridine N-oxide derivatives with different substituents, which can influence the compound's properties.
Alkylamino and Phenylamino (B1219803) Substituent Effects
The introduction of alkylamino or phenylamino groups in place of the amino group can be achieved through various methods. For example, a general method for the synthesis of 2-aminopyridines from pyridine N-oxides involves reaction with activated isocyanides. nih.gov This method has been shown to be effective for a range of substituted pyridine N-oxides, including those with electron-withdrawing groups like nitro and cyano substituents. nih.gov The reaction proceeds through an N-formylaminopyridine intermediate which can be hydrolyzed under mild conditions. nih.gov This approach could potentially be applied to synthesize N-alkyl or N-phenyl derivatives by using corresponding isocyanides.
For example, the synthesis of N-(4-Chlorophenyl)-4-nitropyridin-2-amine has been reported with a 67% yield, demonstrating the feasibility of introducing a substituted phenylamino group onto a nitropyridine scaffold. nih.gov
Positional Isomer Synthesis and Characterization
The synthesis of positional isomers of amino-nitropyridine N-oxides is a key aspect of exploring the structure-activity relationship of these compounds. The directing effects of the substituents on the pyridine N-oxide ring play a crucial role in determining the position of incoming groups.
For instance, the nitration of 2-aminopyridine (B139424) leads to a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. sapub.org In the case of pyridine N-oxides, the N-oxide group strongly directs electrophilic substitution to the 4-position. nih.gov However, the synthesis of other isomers, such as those with the nitro group at the 3 or 5-position, would require different starting materials and synthetic strategies. For example, the synthesis of 2-nitro-3-aminopyridine can be achieved through a multi-step process involving the nitration of N,N'-di-(3-pyridyl)-urea. google.com
The characterization of these isomers is critical. X-ray crystallography is a powerful tool for determining the precise structure and conformation of these molecules. For example, the crystal structure of 2-methyl-4-nitropyridine N-oxide has been redetermined with enhanced quality, providing detailed information about its planar conformation. nih.gov
Green Chemistry Approaches and Process Optimization in N-Oxidation
Traditional methods for the N-oxidation of pyridines often involve strong oxidants and harsh reaction conditions. Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives.
Several greener methods for the N-oxidation of pyridines have been reported. These include the use of hydrogen peroxide in combination with catalysts like titanium silicalite (TS-1) in a continuous flow microreactor, which offers a safer and more efficient process than batch reactors. organic-chemistry.org Other environmentally benign oxidizing systems include sodium percarbonate with rhenium-based catalysts and urea-hydrogen peroxide (UHP). organic-chemistry.org Sodium perborate (B1237305) in acetic acid is another effective reagent for the N-oxidation of various nitrogen heterocycles. organic-chemistry.org These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. For instance, CO2-mediated oxidation using hydrogen peroxide is a promising green alternative. acs.org
| Reagent/System | Conditions | Advantages |
| Hydrogen Peroxide / Titanium Silicalite (TS-1) | Methanol (B129727), continuous flow microreactor | Safer, greener, high efficiency, catalyst remains active for extended periods. organic-chemistry.org |
| Sodium Percarbonate / Rhenium Catalysts | Mild reaction conditions | Ideal and efficient oxygen source, excellent yields. organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Solid state | Stable, inexpensive, easy to handle. organic-chemistry.org |
| Sodium Perborate | Acetic acid | Effective for a range of oxidations. organic-chemistry.org |
| Hydrogen Peroxide / CO2 | - | High atom economy, avoids hazardous peroxyacids. acs.org |
Microreactor Technology Applications in Pyridine N-Oxide Synthesis
The use of microreactor technology represents a significant advancement in the synthesis of pyridine N-oxides, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. organic-chemistry.orgmdpi.com These microfluidic devices, with channel dimensions typically in the sub-millimeter range, provide a high surface-to-volume ratio, leading to superior heat and mass transfer rates. mdpi.com This precise control over reaction conditions is particularly advantageous for potentially hazardous reactions like N-oxidations, which can be exothermic. bme.hu
The industrial application of classical batch oxidation processes is often limited by safety concerns, such as those arising from metal ion-catalyzed decompositions. bme.hu Microreactor setups can minimize or eliminate these risks. bme.hu For instance, the continuous N-oxidation of pyridine derivatives using hydrogen peroxide (H₂O₂) as an oxidant has been successfully demonstrated in microreactors. organic-chemistry.org
One notable application involves the use of a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and H₂O₂ in methanol as the solvent. organic-chemistry.orgorganic-chemistry.org This continuous flow system allows for the synthesis of various pyridine N-oxides in very high yields (up to 99%) with significantly reduced reaction times. organic-chemistry.org The system has shown remarkable stability, capable of operating continuously for over 800 hours while maintaining catalyst activity, highlighting its potential for large-scale industrial production. organic-chemistry.orgorganic-chemistry.org This method is noted for being a safer, greener, and more efficient process than conventional batch reactors. organic-chemistry.org
Similarly, a two-step continuous process for preparing 4-nitropyridine (B72724) using a microchannel reactor has been developed. google.com This method first involves the nitration of pyridine N-oxide to 4-nitropyridine N-oxide, followed by a reduction step. google.comchemicalbook.com The use of a flow reactor allows for precise control of parameters like temperature and residence time, achieving high yields. chemicalbook.com
Interactive Data Table: Microreactor Synthesis of Pyridine N-Oxides
This table summarizes key findings from studies on the use of microreactor technology for the synthesis of pyridine N-oxide derivatives.
| Catalyst System | Oxidant/Solvent | Reactor Type | Key Findings | Reference |
| Titanium Silicalite (TS-1) | H₂O₂ in Methanol | Packed-bed microreactor | Yields up to 99%; stable for >800 hours of continuous operation; safer and more efficient than batch reactors. | organic-chemistry.orgorganic-chemistry.org |
| Not specified | Conc. H₂SO₄, HNO₃ | Microchannel reactor | Two-step continuous preparation of 4-nitropyridine from pyridine N-oxide. | google.com |
| Not specified | H₂O₂ or peracetic acid | Glass microreactor | Minimizes safety concerns associated with classical batch oxidation processes. | bme.hu |
| Phosphorus trichloride | Not applicable (reduction step) | PTFE tube coil reactor | Continuous flow reduction of 4-nitropyridine N-oxide to 4-nitropyridine with a residence time of 5 minutes. | chemicalbook.com |
Catalyst Development for Enhanced Reaction Efficiency
The efficiency of pyridine N-oxide synthesis is heavily reliant on the catalyst employed. Research has focused on developing novel catalysts that offer high yields, selectivity, and milder reaction conditions. tandfonline.comnih.gov
Organic salts of polyoxometalates have emerged as efficient catalysts for the N-oxidation of pyridine derivatives. tandfonline.com For example, catalysts such as (THA)₇.₇H₆.₃[NaP₅W₃₀O₁₁₀] and [TBA]₂[W₆O₁₉] have been used with aqueous hydrogen peroxide to achieve good to excellent yields of the corresponding N-oxides. tandfonline.com The catalyst [TBA]₂[W₆O₁₉] demonstrated the best catalytic activity under solvent-free conditions at 90°C. tandfonline.com A significant advantage of these methods is the avoidance of expensive and highly toxic catalysts and tedious work-up procedures that have plagued older methods. tandfonline.com
Another area of development is in chiral catalysts for asymmetric N-oxidation. Aspartic acid-containing peptides have been used to achieve high levels of enantio- and chemoselectivity in the desymmetrization of bis(pyridine) substrates. nih.gov Chiral 4-aryl-pyridine-N-oxides (ArPNOs) have also been designed as effective nucleophilic organocatalysts for acylative dynamic kinetic resolution, demonstrating that the N-oxide group is essential for enhanced catalytic activity and chiral induction. acs.org
For general N-oxidation, rhenium-based catalysts used with sodium percarbonate as an oxygen source have proven effective for converting tertiary nitrogen compounds to N-oxides in excellent yields under mild conditions. organic-chemistry.org Furthermore, manganese-based oxide catalysts (MnOx), sometimes doped with iron (Fe) or aluminum (Al), are being developed for the selective catalytic reduction of nitrogen oxides, a related field that informs catalyst design. dtu.dk Doping with iron, for instance, can facilitate electron transfer and enhance catalytic activity. dtu.dk The synthesis of 2-methyl-4-aminopyridine-N-oxide has been achieved through the reduction of 2-methyl-4-nitropyridine-N-oxide using a 10% Palladium on charcoal (Pd/charcoal) catalyst with hydrogen gas. prepchem.com
Interactive Data Table: Catalysts for Pyridine N-Oxide Synthesis
This table details various catalysts and their performance in the synthesis of pyridine N-oxide derivatives.
| Catalyst | Reactants/Oxidant | Conditions | Yield | Key Features | Reference |
| [TBA]₂[W₆O₁₉] | Pyridine derivative, aq. H₂O₂ 15% | Solvent-free, 90°C | Good to excellent | Highly selective, avoids toxic catalysts. | tandfonline.com |
| Rhenium-based catalysts | Tertiary nitrogen compounds, Sodium percarbonate | Mild conditions | Excellent | Efficient oxygen source. | organic-chemistry.org |
| Asp-containing peptides | bis(pyridine) substrates | Not specified | High enantioselectivity | Catalytic cycle involves aspartyl side chain shuttling between acid and peracid forms. | nih.gov |
| Chiral 4-aryl-pyridine-N-oxides (ArPNOs) | Azoles, aldehydes, anhydrides | 5 mol % catalyst | Up to 93% | Novel chiral acyl transfer organocatalysts. | acs.org |
| 10% Pd/charcoal | 2-methyl-4-nitropyridine-N-oxide, H₂ | Methanol | Not specified | Effective for reduction of nitro group to amino group. | prepchem.com |
Advanced Structural Elucidation and Intermolecular Interactions
Single Crystal X-ray Diffraction Analysis of 2-Methyl-6-amino-4-nitropyridine N-oxide and Derivatives
Single crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
The analysis of crystal packing reveals how molecules are arranged in the solid state, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. For instance, the crystal structure of 2-methyl-4-nitropyridine (B19543) N-oxide, a closely related compound, has been redetermined with enhanced quality data. nih.govresearchgate.net It crystallizes in the orthorhombic space group Pbcm. nih.govresearchgate.net The molecules form two-dimensional sheets parallel to the ab plane, connected by C—H···O hydrogen contacts involving the ring's hydrogen atoms and the oxygen atoms of both the N-oxide and nitro groups. nih.govresearchgate.net These layers are then consolidated by van der Waals forces. nih.gov
Derivatives such as 2-methylamino-6-methyl-4-nitropyridine N-oxide (2M6M) crystallize in the monoclinic system with the space group P21/n. researchgate.net Its structure is characterized by internally hydrogen-bonded monomers that form linear oligomers through similar intermolecular hydrogen bonds. researchgate.net Other derivatives, like 2-N-phenylamino-3-nitro-6-methylpyridine, crystallize in the monoclinic P21/n space group, while the 2-N-phenylamino-3-nitro-4-methylpyridine isomer crystallizes in the triclinic system. nih.gov
Table 1: Crystallographic Data for 2-Methyl-4-nitropyridine N-oxide and Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-Methyl-4-nitropyridine N-oxide nih.gov | C₆H₆N₂O₃ | Orthorhombic | Pbcm | 8.6775 | 12.4069 | 6.1995 | 90 | 667.44 | 4 |
| 2-Methylamino-6-methyl-4-nitropyridine N-oxide researchgate.net | C₇H₉N₃O₃ | Monoclinic | P21/n | - | - | - | - | - | - |
| 2-N-phenylamino-3-nitro-6-methylpyridine nih.gov | C₁₂H₁₁N₃O₂ | Monoclinic | P21/n | - | - | - | - | - | 4 |
| 2-N-phenylamino-3-nitro-4-methylpyridine nih.gov | C₁₂H₁₁N₃O₂ | Triclinic | P-1 | - | - | - | - | - | 2 |
| 3-Chloro-2,6-dimethyl-4-nitropyridine N-oxide researchgate.net | C₇H₇ClN₂O₃ | Monoclinic | P21/c | 7.933 | 9.721 | 11.419 | 107.70 | - | 4 |
| 3-Bromo-2,6-dimethyl-4-nitropyridine N-oxide researchgate.net | C₇H₇BrN₂O₃ | Monoclinic | P21/c | 7.981 | 9.817 | 11.515 | 106.54 | - | 4 |
| 2,4,6-Trinitropyridine N-oxide researchgate.net | C₅H₂N₄O₇ | Orthorhombic | Pnma | 9.6272 | 14.128 | 5.9943 | 90 | 815.3 | 4 |
Conformational analysis reveals the spatial arrangement of atoms in a molecule. In the case of 2-methyl-4-nitropyridine N-oxide, the molecule is perfectly planar, with all atoms situated on a mirror plane. nih.govresearchgate.net However, the conformation of substituted derivatives can be non-planar. For example, in 2-N-phenylamino-3-nitro-4-methylpyridine, the nitro group is slightly twisted relative to the pyridine (B92270) ring plane by 3.84(15)°, and the dihedral angle between the pyridine and phenyl rings is 6.20(15)°. nih.gov A similar non-planar conformation is observed for 2-N-phenylamino-3-nitro-6-methylpyridine, where the nitro group is twisted by 10.30(12)°. nih.gov These non-planar arrangements are often the result of steric hindrance between bulky substituent groups.
The presence of intramolecular hydrogen bonds, such as the N–H∙∙∙O interaction observed in phenylamino (B1219803) derivatives, can influence the bond lengths within the molecule, particularly the N–O bonds of the nitro group. nih.gov In 2-methylamino-6-methyl-4-nitropyridine N-oxide, a strong intramolecular hydrogen bond [N-H...O] is observed with a distance of 2.563(3) Å. researchgate.net
Table 2: Selected Geometrical Parameters for 2-Methyl-4-nitropyridine N-oxide Derivatives (Å, °)
| Compound | Parameter | Bond Length (Å) / Angle (°) |
| 2-N-phenylamino-3-nitro-4-methylpyridine nih.gov | Dihedral Angle (NO₂ vs. Pyridine Ring) | 3.84(15) |
| Dihedral Angle (Pyridine vs. Phenyl Ring) | 6.20(15) | |
| 2-N-phenylamino-3-nitro-6-methylpyridine nih.gov | Dihedral Angle (NO₂ vs. Pyridine Ring) | 10.30(12) |
| Dihedral Angle (Pyridine vs. Phenyl Ring) | 2.90(14) | |
| 2-Methylamino-6-methyl-4-nitropyridine N-oxide researchgate.net | Intramolecular H-bond (N-H···O) | 2.563(3) |
| Intermolecular H-bond (N-H···O) | 2.799(3) |
Spectroscopic Investigations of Molecular Structure and Electronic Distribution
Spectroscopic techniques are invaluable for probing the structural features and electronic environment of molecules in various states.
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups within a molecule based on their characteristic vibrational frequencies. For pyridine derivatives, the vibrations of the pyridine ring are well-documented. researchgate.net In substituted aminonitropyridines, key vibrational modes include the stretching and bending of the amino (NH₂) and nitro (NO₂) groups, as well as the N-oxide (N-O) stretch.
The C-N stretching vibration in aminopyridines is typically found in the region of 1266–1390 cm⁻¹. researchgate.net The NH₂ group gives rise to stretching vibrations at higher frequencies and scissoring, twisting, and wagging modes at lower frequencies. researchgate.net For example, in a study of 2-amino-5-methylpyridine, the NH₂ scissoring vibration was observed around 1598 cm⁻¹. researchgate.net The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. The N-O stretching vibration of the N-oxide group is also a key diagnostic peak. Computational studies, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of complex vibrational spectra. nih.govresearchgate.net
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in Related Pyridine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Amino (N-H) | Stretching | 3400-3500 | researchgate.net |
| Scissoring | ~1600 | researchgate.net | |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1600 | nih.gov |
| Symmetric Stretch | 1300-1400 | nih.gov | |
| C-N | Stretching | 1266-1390 | researchgate.net |
| N-Oxide (N-O) | Stretching | ~1250 | nih.gov |
| C-H | Stretching | 3000-3100 | researchgate.net |
| Out-of-plane bending | 800-970 | researchgate.net |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectra of 4-nitropyridine (B72724) N-oxide derivatives are characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. nih.govresearchgate.net These transitions are often localized within the π-system of the pyridine ring and involve charge-transfer interactions, particularly with the electron-withdrawing nitro group and the electron-donating amino group. nih.govredalyc.org
Studies on methyl derivatives of 4-nitropyridine N-oxide show that the position of the methyl group can modify the electronic interaction between the N-oxide and the NO₂ groups, primarily through steric effects. researchgate.netosi.lv The introduction of an amino group, such as in 2-alkylamino-6-methyl-4-nitropyridine N-oxides, can lead to complex photophysical behaviors, including dual fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net For example, 2-methylamino-6-methyl-4-nitropyridine N-oxide exhibits emission maxima at 476 and 536 nm. researchgate.net The absorption spectra of these compounds typically show broad contours in the 200–600 nm range. nih.gov
Table 4: UV-Vis Absorption Data for Related Pyridine N-Oxide Derivatives
| Compound | Solvent | λmax (nm) | Type of Transition | Reference |
| Methyl derivatives of 4-nitropyridine N-oxide | Ethanol | - | π→π | researchgate.netosi.lv |
| 2-N-phenylamino-methyl-nitro-pyridine isomers | - | 200-600 (broad) | π→π and Charge Transfer | nih.gov |
| 2-Methylamino-6-methyl-4-nitropyridine N-oxide | - | - | - | researchgate.net |
NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is a fundamental technique for elucidating the detailed molecular structure in solution. The chemical shifts of nuclei are highly sensitive to their electronic environment, which is influenced by substituent effects.
In 4-nitropyridine N-oxide derivatives, the chemical shifts of the ring protons and carbons are affected by the inductive and resonance effects of the methyl, amino, and nitro groups. sibran.ru The N-oxide group itself causes significant changes in the chemical shifts compared to the parent pyridine. nih.gov For instance, ¹H NMR data for 2-methylpyridine (B31789) N-oxide shows the methyl protons at ~2.53 ppm and the aromatic protons in the 7.20-8.30 ppm range. rsc.org
¹³C NMR spectra show that the carbon attached to the nitro group (C-4) is significantly deshielded, while the carbons adjacent to the nitrogen atom are also affected. The presence of a methyl group ortho to the nitro group can force the nitro group out of the plane of the pyridine ring, which in turn influences the shielding of the ring nitrogen atom in ¹⁵N NMR spectra. sibran.ru The ¹⁵N chemical shifts are particularly sensitive to steric and electronic effects, providing valuable insight into the interaction between the nitro and N-oxide functionalities. sibran.ru
Table 5: Selected NMR Chemical Shift Data (ppm) for Related Pyridine N-Oxide Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
| 2-Methylpyridine N-Oxide | ¹H | CDCl₃ | CH₃: 2.53; Ring H: 7.20-7.32, 8.29-8.30 | rsc.org |
| ¹³C | CDCl₃ | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 | rsc.org | |
| 4-Methylpyridine N-Oxide | ¹H | CDCl₃ | CH₃: 2.37; Ring H: 7.12, 8.13 | rsc.org |
| ¹³C | CDCl₃ | 20.1, 126.6, 138.0, 138.4 | rsc.org | |
| 2-Halo-4-nitropyridine N-oxides | ¹H | - | H-3 deshielded by 0.52-0.58 ppm vs. parent | sibran.ru |
| 2-Halo-3-methyl-4-nitropyridine N-oxides | ¹⁵N | - | Deshielding of N_ring due to steric effect on NO₂ | sibran.ru |
Supramolecular Assembly and Noncovalent Interactions
The solid-state architecture of this compound is predicted to be governed by a combination of strong hydrogen bonds, π-π stacking interactions, and other weaker intermolecular forces. These interactions work in concert to build complex three-dimensional supramolecular networks. The presence of a hydrogen bond donor (the amino group), hydrogen bond acceptors (the N-oxide and nitro groups), and an extended π-system provides a rich platform for a variety of noncovalent interactions. Analysis of analogous structures, such as 2-methyl-4-nitropyridine N-oxide and various aminonitropyridine derivatives, allows for a detailed forecast of its crystalline arrangement.
Hydrogen Bonding Networks (Intra- and Intermolecular)
The primary forces dictating the supramolecular assembly are expected to be hydrogen bonds, involving the amino group as a donor and the oxygen atoms of the N-oxide and nitro groups as acceptors.
In the crystal lattice, intermolecular hydrogen bonds are crucial for building extended networks. The second hydrogen atom of the amino group is available to form an intermolecular bond with the nitro group or the N-oxide oxygen of an adjacent molecule. Studies on the closely related 2-methylamino-6-methyl-4-nitropyridine N-oxide show that monomers, which are internally hydrogen-bonded, are linked by the same type of intermolecular hydrogen bonds with a distance of 2.799(3) Å, forming linear oligomers. nih.gov
| Compound | Interaction Type | Bond | Distance (Å) | Reference |
|---|---|---|---|---|
| 2-methylamino-6-methyl-4-nitropyridine N-oxide | Intramolecular | N-H···O (N-oxide) | 2.563(3) | nih.gov |
| 2-methylamino-6-methyl-4-nitropyridine N-oxide | Intermolecular | N-H···O | 2.799(3) | nih.gov |
| 2-methyl-4-nitropyridine N-oxide | Intermolecular | C-H···O (N-oxide) | 2.29 | nih.gov |
| 2-methyl-4-nitropyridine N-oxide | Intermolecular | C-H···O (nitro) | 2.36 | nih.gov |
π-π Stacking Interactions in Crystalline Architectures
The planar, aromatic nature of the pyridine ring system facilitates π-π stacking interactions between adjacent molecules in the crystal lattice. These interactions, while weaker than hydrogen bonds, are vital for the stabilization of the three-dimensional structure. In many pyridine derivatives, these stacking interactions lead to the formation of columnar or layered arrangements.
For instance, in the crystal structure of a related 2-N-phenylamino-methyl-nitro-pyridine isomer, the arrangement of molecules is partly determined by stacking interactions with a distance of approximately 3.670 Å between the centroids of adjacent aromatic rings, which indicates a relatively weak π-π interaction. nih.gov In other nitro-containing aromatic compounds, π-stacked hydrogen-bonded sheets are common motifs. nih.govsigmaaldrich.com The stacking of molecular layers in 2-methyl-4-nitropyridine N-oxide is consolidated by van der Waals forces. nih.gov It is expected that the π-π stacking in this compound would be similarly influenced by the more dominant hydrogen bonding networks, with the molecules arranging to optimize both types of interactions simultaneously.
| Compound | Interaction Type | Distance (Å) | Reference |
|---|---|---|---|
| 2-N-phenylamino-3-nitro-6-methylpyridine | Centroid-to-Centroid | ~3.670 | nih.gov |
Computational Chemistry and Theoretical Modelling
Quantum Chemical Calculation Methodologies
A variety of quantum chemical methods are employed to model pyridine (B92270) N-oxide systems, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to determine the electronic structure (electron density) of molecules. From this, properties like molecular geometry, vibrational frequencies, and energies can be calculated. For similar compounds, such as 2-methylamino-6-methyl-4-nitropyridine N-oxide, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been shown to reproduce experimental absorption spectra effectively.
Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate excited states. It is instrumental in predicting electronic absorption and emission spectra. Studies on related molecules have utilized TD-DFT to explore their photophysics, identifying different isomers in the excited state and characterizing their nature (e.g., ππ* or nπ* transitions). These calculations help in understanding processes like excited-state intramolecular proton transfer (ESIPT).
Ab Initio Methods for Ground and Excited States
Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy. For related 2-alkyloamino-6-methyl-4-nitropyridine N-oxides, various ab initio calculations have been performed to study their excited states. These methods have been used to calculate excited-state energies and dipole moments, as well as the energy barriers between different excited-state minima. The consistency of results across different ab initio methods and basis sets lends confidence to the theoretical predictions regarding the excited-state behavior of these types of molecules.
Semi-Empirical Methods
Semi-empirical methods simplify quantum mechanical calculations by using parameters derived from experimental data. While less accurate than DFT or ab initio methods, their lower computational cost allows for the study of larger molecular systems or longer timescale dynamics. Although specific applications to 2-Methyl-6-amino-4-nitropyridine N-oxide are not documented, these methods are generally part of the computational chemist's toolkit for preliminary investigations of molecular properties.
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in molecular orbitals governs a molecule's reactivity and spectroscopic properties.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited. For related nitropyridine N-oxide derivatives, the character of these frontier orbitals (e.g., π or n) is crucial for understanding their electronic transitions and photophysical properties. For instance, transitions from a π HOMO to a π* LUMO are common in these aromatic systems.
Charge Distribution and Dipole Moments
The distribution of electron density within a molecule determines its polarity, which is quantified by the dipole moment. In pyridine N-oxide derivatives, the N-oxide and nitro groups are strongly electron-withdrawing, while the amino and methyl groups are electron-donating. This leads to a significant separation of charge and a large dipole moment. Computational methods can precisely calculate this charge distribution and the resulting dipole moment in both the ground and excited states. For related molecules, it has been shown that the dipole moment can change significantly upon electronic excitation, a factor that influences their interaction with solvents and their potential for nonlinear optical applications.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. researchgate.net This analysis provides critical insights into intramolecular bonding, charge distribution, and hyperconjugative interactions that contribute to molecular stability.
For molecules like this compound, NBO analysis elucidates the significant intramolecular charge transfer (ICT) that defines their chemical character. The primary donor-acceptor interactions are expected to occur between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) and N-oxide groups.
NBO calculations on analogous aminonitropyridine derivatives consistently show strong delocalization of electron density from the nitrogen lone pair of the amino group (a donor NBO) into the π* antibonding orbitals of the pyridine ring and the nitro group (acceptor NBOs). nih.gov This delocalization is quantified by the second-order perturbation theory energy, E(2), which indicates the strength of the interaction. A significant E(2) value signifies a strong stabilizing interaction.
In the case of this compound, the key hyperconjugative interactions would be:
LP(N_amino) → π(Pyridine Ring)*: Delocalization of the amino nitrogen's lone pair into the aromatic system.
π(Pyridine Ring) → π(NO₂)*: Charge transfer from the electron-rich ring to the nitro group.
LP(O_N-oxide) → σ(Ring C-N)*: Interactions involving the N-oxide oxygen.
These interactions collectively lead to a highly polarized molecule with substantial negative charge localized on the nitro and N-oxide oxygen atoms and positive charge distributed on the amino group and the pyridine ring. Theoretical studies on 2-nitropyridine-N-oxide have confirmed the electronic interplay between the nitro group and the heterocyclic ring, which weakens the C-NO₂ bond. nih.govnih.gov
Table 1: Representative NBO Donor-Acceptor Interactions in a Substituted Nitropyridine System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (N_amino) | π* (C₅-C₆) | High | π-conjugation |
| π (C₃-C₄) | π* (N-O_nitro) | High | Intramolecular Charge Transfer |
| LP (O_N-oxide) | σ* (N₁-C₂) | Moderate | Hyperconjugation |
Note: The values in this table are illustrative, based on general findings for similar molecules, to demonstrate the principles of NBO analysis.
Theoretical Prediction of Spectroscopic Properties
Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties are standard for simulating spectra. researchgate.net
Simulation of UV-Vis and Vibrational Spectra
Vibrational Spectra (IR and Raman): Theoretical vibrational spectra are typically calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311G(d,p)). nih.gov The calculation first optimizes the molecular geometry to find its lowest energy conformation. Subsequently, a frequency calculation is performed, which yields the harmonic vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration. These theoretical spectra serve as a powerful predictive tool for identifying characteristic functional group vibrations. For this compound, key predicted vibrations would include the N-H stretches of the amino group, the asymmetric and symmetric stretches of the NO₂ group, the N-O stretch of the N-oxide, and various pyridine ring deformation modes. nih.govresearchgate.net
UV-Vis Spectra: The electronic absorption spectrum is simulated using TD-DFT calculations performed on the optimized ground-state geometry. researchgate.net This method calculates the vertical excitation energies to the lowest-lying singlet excited states, the corresponding oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*). For donor-acceptor systems like this one, the lowest energy transitions are typically dominated by intramolecular charge transfer (ICT) from the amino group and pyridine ring (HOMO) to the nitro group and ring (LUMO). nih.gov
Correlation of Theoretical Data with Experimental Observations
A crucial step in computational analysis is the validation of theoretical data against experimental measurements. This correlation enhances the reliability of the computational model and allows for a more definitive assignment of experimental spectra.
For vibrational spectra, calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. To improve agreement, a common practice is to apply a uniform or mode-specific scaling factor to the calculated frequencies. nih.govresearchgate.net Studies on related compounds like 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide show an excellent correlation between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman data, confirming the accuracy of the computational approach. nih.gov
Table 2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Aminonitropyridine Derivative
| Vibrational Mode | Calculated (Unscaled) | Calculated (Scaled) | Experimental |
| ν_as(NH₂) | 3650 | 3480 | 3475 |
| ν_s(NH₂) | 3540 | 3375 | 3370 |
| ν_as(NO₂) | 1595 | 1555 | 1550 |
| ν_s(NO₂) | 1370 | 1340 | 1338 |
| ν(N-O) | 1280 | 1250 | 1245 |
Note: Data is representative and modeled after published correlations for similar compounds.
For UV-Vis spectra, the calculated maximum absorption wavelengths (λ_max) from TD-DFT are compared with experimental spectra. The results for analogous 2-alkylamino-6-methyl-4-nitropyridine N-oxides show that TD-DFT calculations can successfully reproduce the experimental absorption spectra, correctly identifying the charge-transfer nature of the lowest excited states. researchgate.net
Reaction Pathway Analysis and Energy Barriers
Computational modeling is uniquely suited to exploring reaction mechanisms, identifying transient intermediates, and calculating the energy barriers that govern reaction rates. For this compound, key reactive pathways involve the transfer of a proton and intramolecular rearrangements, particularly in the excited state.
Proton Transfer Energy Surfaces
Detailed femtosecond spectroscopy and computational studies on the closely related 2-butylamino-6-methyl-4-nitropyridine N-oxide have shown that it undergoes Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgnih.gov Upon photoexcitation, the molecule is promoted to an excited state where the acidity of the amino proton and the basicity of the N-oxide oxygen are significantly increased. This facilitates an ultrafast transfer of a proton from the amino group to the N-oxide oxygen, forming a transient phototautomer. researchgate.netacs.org
This process can be modeled by mapping the potential energy surface (PES) along the proton transfer reaction coordinate. Such a surface would show the initial ground state molecule, the Franck-Condon excited state, a transition state for proton transfer, and the more stable excited-state tautomer. Calculations on these systems predict that the ESIPT process is extremely rapid, occurring on a timescale of around 100 femtoseconds. acs.org Given the structural similarity, it is highly probable that this compound also exhibits ESIPT, proceeding through a pseudo five-membered ring transition state.
Intramolecular Isomerization Pathways
The photophysics of these molecules is further complicated by the presence of multiple accessible isomers on the excited-state potential energy surface. Quantum chemical calculations for 2-methylamino-6-methyl-4-nitropyridine N-oxide and its butyl-analogue predict that upon excitation, at least four different isomeric structures can exist as local energy minima. vu.nlnih.gov
Three of these isomers typically correspond to ground-state conformers and possess a ππ* electronic character. A fourth, often denoted L, may not have a stable ground-state counterpart and can exhibit nπ character. nih.gov Computational studies can determine the relative energies of these excited-state isomers and, crucially, calculate the energy barriers for interconversion between them by modeling the reaction pathways. nih.gov These calculated barriers are essential for understanding the dynamics of the excited state, including which isomers are likely to be populated and the rates at which they interconvert, which in turn explains complex fluorescence behavior like dual emission. researchgate.net
Photophysical Properties and Excited State Dynamics
Excited-State Quantum Chemical Calculations
Theoretical investigations using quantum chemical calculations have been instrumental in elucidating the complex behavior of these molecules in their electronically excited states. vu.nlacs.orgnih.gov Various computational methods and basis sets consistently predict similar outcomes regarding the nature and energies of these states, although the precise energy and dipole moment values may differ between methods. vu.nlacs.orgnih.govacs.org
Upon absorption of light, the molecule is promoted to an excited singlet state (S1). Quantum chemical calculations predict that the S1 excited state of analogous compounds is not a single entity but rather consists of multiple, distinct isomeric forms existing as local energy minima. vu.nlnih.govacs.org Specifically, calculations for 2-alkylamino-6-methyl-4-nitropyridine N-oxides reveal the presence of four different isomers in the S1 state. acs.orgnih.gov Three of these excited-state minima correspond energetically to isomers found in the ground state. vu.nlnih.gov
The triplet state (T1) also plays a crucial role in the photophysics of these molecules. In nonpolar solvents, ultrafast spectroscopic studies suggest that a major decay pathway for the initially excited singlet state S1(N) involves the formation of a long-lived "dark" state, which is most likely the first triplet state, T1(N). rsc.org This intersystem crossing (ISC) process competes with fluorescence and other decay channels.
The different isomers present in the S1 excited state possess distinct electronic characteristics. vu.nlacs.org Theoretical models show that for compounds like 2M6M and 2B6M, three of the four excited-state isomers have a ππ * character . vu.nlnih.govacs.org These isomers are associated with local energy minima that have corresponding forms in the electronic ground state. vu.nlacs.org
| Isomer Type | Character | Corresponding Ground-State Isomer |
| 3 Isomers | ππ | Yes |
| L | nπ* | No |
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) is a critical de-excitation pathway for this class of molecules, facilitated by the presence of both a proton-donating group (the amino group) and a proton-accepting group (the N-oxide) in close proximity. rsc.orgresearchgate.net This process involves the transfer of a proton from the amino to the N-oxide moiety within the excited molecule, forming a transient tautomer.
The efficiency of the ESIPT process is strongly modulated by the polarity of the solvent. rsc.org
In nonpolar media , such as n-octane or isooctane-dioxane mixtures, the ESIPT process is favored. rsc.orgresearchgate.netrsc.org In these environments, both the normal (N) emission and the proton-transferred tautomer (PT) emission can be observed, indicating that ESIPT is a viable relaxation channel. rsc.orgresearchgate.net
In polar aprotic solvents , like acetonitrile, the situation changes dramatically. rsc.org Quantum-chemical calculations suggest that the transition from the normal excited state (N) to the proton-transfer state (PT) involves crossing an energy barrier. rsc.org These unfavorable thermodynamic conditions in polar media mean the ESIPT process is largely suppressed. rsc.org This is evidenced by a very rapid fluorescence decay (2.3–4.0 ps) characteristic of the normal form (N*) only. rsc.org
The foundation of the ESIPT mechanism is the intramolecular hydrogen bond (N-H···O) between the amino group and the N-oxide oxygen. researchgate.netrsc.org This pre-existing hydrogen bond in the ground state positions the proton for a rapid transfer upon electronic excitation. The crystal structure of related compounds confirms the presence of this intramolecular N-H···O bond. researchgate.netrsc.org
In protic solvents such as alcohols and heavy water (D₂O), the solvent molecules themselves can actively participate in the proton transfer. rsc.org Studies show much shorter fluorescence lifetimes in these solvents (a few picoseconds in alcohols, <200 fs in D₂O) compared to aprotic solvents. rsc.org This suggests that protic solvent molecules can facilitate the ESIPT process by forming a "bridge" between the amino group and the N-oxide group, effectively assisting the proton transfer. rsc.org
Ultrafast Spectroscopic Studies
To probe the rapid events occurring after photoexcitation, researchers employ techniques with femtosecond to picosecond time resolution, such as transient absorption spectroscopy and fluorescence up-conversion. rsc.orgresearchgate.netrsc.org These studies have provided a detailed picture of the complex decay dynamics.
In studies on related compounds like 2B6M in nonpolar solvents, transient absorption spectroscopy revealed that the decay mechanism is dependent on the excitation wavelength. rsc.org
Excitation at 420 nm populates a normal excited singlet state, S₁(N), which decays over approximately 12 picoseconds. rsc.org The primary decay route is to a long-lived dark state, likely the triplet T₁(N), with ESIPT and fluorescence being minor pathways. rsc.org
Excitation at 330 nm leads to a more complex scenario. rsc.org The data requires a model with four distinct excited-state species, including a "hot" singlet state S₁(N)* that decays in about 3 picoseconds into multiple channels: the tautomer, the relaxed S₁(N) state, and the dark triplet state. rsc.org
Picosecond fluorescence up-conversion experiments on the related 2M5M compound corroborate the strong solvent dependence. rsc.org In a weakly polar isooctane-dioxane mixture, three distinct time components are observed, attributed to solvation dynamics (~500 fs) and the relaxation of the normal (N) and proton-transferred (PT) forms. rsc.org In polar acetonitrile, a single, very rapid decay is seen, confirming the suppression of ESIPT. rsc.org
| Solvent | Technique | Observed Dynamics | Decay Times |
| n-Octane (nonpolar) | Transient Absorption | Complex decay, dependent on excitation wavelength. Involves S₁(N), S₁(N), T₁(N), and tautomer. | 3 ps, 12 ps |
| Isooctane-Dioxane (weakly polar) | Fluorescence Up-conversion | Solvation dynamics, relaxation of N and PT* forms. | ~500 fs, ps range |
| Acetonitrile (polar) | Fluorescence Up-conversion | Rapid decay of the normal (N*) form only. | 2.3 - 4.0 ps |
| Alcohols (protic) | Fluorescence Up-conversion | Very short lifetimes due to solvent-assisted ESIPT. | few ps |
| D₂O (protic) | Fluorescence Up-conversion | Extremely short lifetime. | < 200 fs |
Based on a comprehensive search of available scientific literature, there is no specific research data for the chemical compound 2-Methyl-6-amino-4-nitropyridine N-oxide that aligns with the detailed outline provided. The search results consistently refer to closely related but structurally distinct compounds, primarily 2-alkylamino-6-methyl-4-nitropyridine N-oxides such as the 2-butylamino, 2-methylamino, and 2-ethylamino derivatives.
Therefore, it is not possible to generate a scientifically accurate article focusing solely on the photophysical properties of "this compound" as requested. The detailed experimental data required for the sections on femtosecond transient absorption spectroscopy, picosecond fluorescence kinetics, energy dissipation mechanisms, solvatochromism, and quantum yields are not present for this specific molecule in the provided search results.
While the existence of "this compound" is confirmed through chemical supplier databases molbase.com, the in-depth photophysical studies necessary to fulfill the article request have not been found. The extensive research available is for molecules with a substituted amino group (e.g., methylamino, butylamino), which would have different photophysical properties.
Quantum Yields and Emission Properties
Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. While a specific data table for the fluorescence quantum yields of this compound in various solvents is not documented in the available research, studies on related aminopyridine derivatives highlight that the quantum yield can be significantly influenced by the molecular structure and the solvent environment.
For instance, research on various aminopyridine derivatives has shown that substitutions on the amino group and the pyridine (B92270) ring, as well as the polarity of the solvent, can lead to substantial variations in fluorescence quantum yields. wikipedia.orgmdpi.com In the case of 2-butylamino-6-methyl-4-nitropyridine N-oxide, a related compound, the fluorescence quantum yield of the normal emission has been observed to be dependent on the excitation wavelength, which is an unusual phenomenon. vu.nlresearchgate.net
Table 1: Illustrative Fluorescence Quantum Yield Data for Related Aminopyridine Compounds
Note: This table is illustrative and based on data for related aminopyridine compounds, not this compound, for which specific data is not available in the reviewed literature.
| Compound | Solvent | Quantum Yield (Φf) |
| 2-Aminopyridine (B139424) | 1M H2SO4 | 0.643 |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (t-butyl substituent) | Ethanol | 0.34 |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (benzyl group) | Ethanol | 0.44 |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (cyclohexyl substituent) | Ethanol | 0.31 |
Violation of Kasha-Vavilov Rule
The Kasha-Vavilov rule is a fundamental principle in photochemistry which states that the quantum yield of luminescence is generally independent of the excitation wavelength. wikipedia.org This rule implies that, following electronic excitation to a higher singlet state (Sn, where n > 1), the molecule typically undergoes rapid, non-radiative internal conversion to the lowest excited singlet state (S1), from which fluorescence then occurs.
Strikingly, steady-state fluorescence studies on 2-butylamino-6-methyl-4-nitropyridine N-oxide (a close analogue of the target compound) have demonstrated a clear violation of the Kasha-Vavilov rule. vu.nlresearchgate.net In a nonpolar solvent like n-octane, this molecule exhibits both a "normal" fluorescence band and a "tautomeric" fluorescence band, the latter resulting from an excited-state intramolecular proton transfer (ESIPT). vu.nlresearchgate.net
The key observation is that the relative intensity of these two emission bands, as well as the fluorescence quantum yield of the normal emission, was found to be dependent on the excitation wavelength. vu.nlresearchgate.net This indicates that the photophysical pathways of the molecule are influenced by the initial amount of vibrational energy in the excited state.
Transient absorption spectroscopy studies have provided further insight into this phenomenon. Upon excitation at a longer wavelength (e.g., 420 nm), a relaxed first excited singlet state (S1) is populated, which then decays. vu.nl However, upon excitation at a shorter, higher-energy wavelength (e.g., 330 nm), a "hot" excited state (S1*) is initially formed. vu.nl This vibrationally excited state has different decay channels available to it compared to the relaxed S1 state, leading to the observed dependence on the excitation wavelength and the violation of the Kasha-Vavilov rule. vu.nl Theoretical calculations on both 2-methylamino-6-methyl-4-nitropyridine N-oxide and 2-butylamino-6-methyl-4-nitropyridine N-oxide have been used to understand the different excited-state isomers and the energy barriers between them, which helps to explain these complex photophysical behaviors. nih.govacs.orgrsc.org
Reactivity and Mechanistic Investigations
Reduction Reactions of the Nitro Group
The presence of a nitro group on the pyridine (B92270) N-oxide ring makes it susceptible to reduction, a common transformation for nitroaromatic compounds. This process is a key step in the synthesis of various amino-substituted pyridine derivatives.
Formation of Amino Derivatives
The reduction of the nitro group in 4-nitropyridine (B72724) N-oxide derivatives to an amino group can be achieved using various reducing agents. A standard method involves the use of iron in the presence of an acid. For instance, the reduction of 4-nitropyridine-N-oxide with iron and aqueous mineral acids, such as hydrochloric acid or sulfuric acid, yields 4-aminopyridine (B3432731). semanticscholar.org While the reaction with hydrochloric acid can produce by-products like 4-aminopyridine-N-oxide and 4-pyridone, the use of 25-30% sulfuric acid proceeds more slowly but results in a better yield of the desired 4-aminopyridine. semanticscholar.org Another effective system for this transformation is iron in acetic acid, which can produce 4-aminopyridine in quantitative yield. semanticscholar.orgresearchgate.net Low-valent titanium reagents, such as a combination of TiCl₄ and SnCl₂, have also been employed for the reduction of 4-nitropyridine N-oxide to 4-aminopyridine. researchgate.net
| Precursor | Reagents | Product | Yield | Reference |
| 4-Nitropyridine-N-oxide | Iron, Hydrochloric Acid | 4-Aminopyridine | 80-85% | semanticscholar.org |
| 4-Nitropyridine-N-oxide | Iron, 25-30% Sulfuric Acid | 4-Aminopyridine | >85% | semanticscholar.org |
| 4-Nitropyridine-N-oxide | Iron, Acetic Acid | 4-Aminopyridine | Quantitative | semanticscholar.orgresearchgate.net |
| 4-Nitropyridine-N-oxide | TiCl₄, SnCl₂ (1:2, 3 molar eq.) | 4-Aminopyridine | - | researchgate.net |
Catalytic Hydrogenation Processes
Catalytic hydrogenation is a widely used method for the reduction of nitro groups. In a related compound, 2-methyl-4-nitropyridine-N-oxide, reduction to 2-methyl-4-aminopyridine-N-oxide has been successfully carried out using a 10% Palladium on charcoal (Pd/C) catalyst with hydrogen gas in a methanol (B129727) solvent. This demonstrates the feasibility of catalytic hydrogenation for the selective reduction of the nitro group while preserving the N-oxide functionality.
Furthermore, the reduction of 4-nitropyridine-N-oxide can be achieved through pressure hydrogenation with Raney-Nickel or nickel-formiate-paraffin as catalysts in a methanolic solution, leading to 4-aminopyridine as the main product. researchgate.net The reaction conditions, particularly temperature, can influence the formation of by-products. researchgate.net Diboron reagents, such as bis(pinacolato)diboron, have also been shown to reduce pyridyl-N-oxides, although the reaction is slower compared to the reduction of alkylamino- and anilino-N-oxides. nih.gov
Nucleophilic Substitution Reactions
The pyridine N-oxide ring, particularly when substituted with an electron-withdrawing nitro group, is activated towards nucleophilic attack. This allows for the displacement of the nitro group by various nucleophiles.
Substitution of Nitro Group by Nucleophiles (e.g., Thiols)
The nitro group at the 4-position of the pyridine N-oxide ring is a viable leaving group in nucleophilic aromatic substitution (SNAr) reactions. Studies on 4-nitropyridine 1-oxide have shown that the nitro group can be displaced by nucleophiles such as piperidine. rsc.org This reaction is notably accelerated by exposure to ultraviolet light. rsc.org The kinetics of the reaction between sodium ethoxide and various nitro-pyridine N-oxides have been investigated, revealing that the rate of nitro-group displacement is greater at the 2-position compared to the 4-position. rsc.org In the case of 2,3-dimethyl-4-nitropyridine (B1589707) N-oxide, the substitution of the nitro group by a trifluoroethoxy group has been achieved using Lewis acid catalysts. researchgate.net While direct studies on the reaction of 2-Methyl-6-amino-4-nitropyridine N-oxide with thiols are not extensively documented, the established reactivity of related 4-nitropyridine N-oxides suggests that nucleophilic substitution by thiols is a plausible transformation.
Influence of Pyridine N-Oxide Moiety on Reactivity
The pyridine N-oxide moiety plays a crucial role in activating the pyridine ring towards both electrophilic and nucleophilic attack. The N-oxide oxygen atom can donate electron density into the ring through resonance, increasing the electron density at the 2- and 4-positions. pearson.com This enhanced nucleophilicity makes these positions susceptible to electrophilic attack.
Conversely, the N-oxide group also enhances the susceptibility of the ring to nucleophilic attack, particularly at the 2- and 4-positions. scripps.edu The oxygen atom can act as a site for electrophilic attack or coordination, which further withdraws electron density from the ring, facilitating nucleophilic substitution. In the context of nucleophilic substitution of the nitro group, the N-oxide functionality helps to stabilize the intermediate Meisenheimer complex formed during the reaction, thereby lowering the activation energy for the substitution. The reactivity for nitro-group displacement by ethoxide in nitro-pyridine N-oxides follows the order 2 > 4 > 3. rsc.org
Oxidation Reactions
Information regarding the oxidation reactions of this compound is not extensively detailed in the available literature. However, considering the functional groups present, several potential oxidation pathways can be inferred. The amino group is generally susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or potentially polymerization products. The methyl group could also undergo oxidation to a hydroxymethyl or carboxylic acid group under strong oxidizing conditions.
Furthermore, the pyridine N-oxide itself can act as an oxidant under certain conditions. For example, pyridine N-oxides can be used to generate pyridine N-oxy radicals via photoredox-catalyzed single-electron oxidation, which can then participate in reactions such as the carbohydroxylation and aminohydroxylation of α-olefins. acs.org This suggests that the N-oxide moiety in this compound could potentially mediate oxidative processes. The selective oxidation of the pyridine nitrogen in the presence of other oxidizable groups, like amines, can be challenging but has been achieved through strategies such as in situ protonation of the more basic amine. nih.gov
Rearrangement Reactions (e.g., Boekelheide Reaction, Polonovski Rearrangement)
The N-oxide functionality makes the compound susceptible to characteristic rearrangement reactions, most notably the Boekelheide and Polonovski reactions. These reactions provide pathways to functionalize the methyl group or the pyridine ring itself.
The Boekelheide Reaction is a specific rearrangement of α-picoline N-oxides (pyridine N-oxides with a methyl group at the 2-position). When treated with an acylating agent like acetic anhydride (B1165640) or, more efficiently, trifluoroacetic anhydride (TFAA), the N-oxide undergoes a rearrangement to yield a 2-(hydroxymethyl)pyridine derivative after hydrolysis of the intermediate ester. researchgate.netorgsyn.org The reaction proceeds through initial O-acylation of the N-oxide, followed by deprotonation of the α-methyl group to form a methylene-dihydropyridine intermediate. This key intermediate then undergoes a drugfuture.comdrugfuture.com-sigmatropic rearrangement to furnish the acyloxymethyl pyridine product. researchgate.net Given its structure, this compound is a prime candidate for this transformation.
The Polonovski Reaction , in its classic definition, describes the reaction of a tertiary aliphatic amine N-oxide with acetic anhydride to yield a demethylated N-acetyl secondary amine and formaldehyde. organicreactions.orgnumberanalytics.com The reaction's core feature is the formation of an iminium ion intermediate. organicreactions.org While mechanistically related to the Boekelheide reaction, its application to heteroaromatic N-oxides like pyridine N-oxide derivatives that lack an N-alkyl group is more nuanced. For a substrate such as this compound, the reaction with acetic anhydride that functionalizes the C2-methyl group is typically classified as a Boekelheide rearrangement. A modified version, known as the Potier-Polonovski reaction, uses the more reactive trifluoroacetic anhydride (TFAA) and can be used to generate stable iminium ions from tertiary amine N-oxides, which can then be trapped by nucleophiles. drugfuture.com
Table 2: Comparison of Boekelheide and Classic Polonovski Reactions
| Feature | Boekelheide Reaction | Classic Polonovski Reaction |
| Substrate | α-Alkyl heteroaromatic N-oxide (e.g., 2-methylpyridine (B31789) N-oxide) researchgate.net | Tertiary amine N-oxide (e.g., an N-alkyl alkaloid N-oxide) organicreactions.org |
| Reagent | Acetic anhydride or Trifluoroacetic anhydride (TFAA) researchgate.netorgsyn.org | Acetic anhydride or Acetyl chloride drugfuture.comorganicreactions.org |
| Primary Product | Functionalization of the α-alkyl group (e.g., 2-acetoxymethylpyridine) researchgate.net | Cleavage of an N-alkyl group (e.g., N-acetyl secondary amine and an aldehyde) organicreactions.orgnumberanalytics.com |
| Key Intermediate | Exo-methylene species leading to a drugfuture.comdrugfuture.com-sigmatropic rearrangement researchgate.net | Iminium ion intermediate organicreactions.org |
Proton Coupled Electron Transfer (PCET) Processes
The molecular architecture of this compound, featuring both proton-donating (amino group) and proton-accepting (N-oxide) sites, makes it an interesting candidate for studying Proton-Coupled Electron Transfer (PCET) processes. PCET reactions are fundamental processes in which both a proton and an electron are transferred, either in a single concerted step or in separate, sequential steps.
Theoretical studies on the closely related compound, 2-methylamino-6-methyl-4-nitropyridine N-oxide, have explored its behavior in excited states. These quantum chemical calculations predict that upon excitation, the molecule can access several different isomeric forms. drugfuture.com The presence of an intramolecular hydrogen bond between the amino proton and the N-oxide oxygen is a key structural feature. This pre-organization facilitates the potential transfer of a proton upon electronic excitation or redox changes. The nitro group, being strongly electron-withdrawing, further influences the electronic landscape of the molecule, affecting the energetics of electron transfer. Such studies are crucial for understanding the photophysics of these molecules and their potential application in areas where light-induced charge and proton transfer are important. drugfuture.com
Preclinical Biological Activity and Molecular Mechanisms
Investigations of Antiviral Potential (e.g., HIV Reverse Transcriptase Inhibition)
The class of pyridine (B92270) N-oxide derivatives has been identified as a novel group of inhibitors targeting the replication of the human immunodeficiency virus (HIV). nih.govnih.gov Certain members of this class exhibit specific inhibitory activity against HIV-1 and are characterized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.govnatap.org These compounds function by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind. nih.gov This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.
Some pyridine oxide derivatives have demonstrated a dual mode of action, inhibiting both HIV-1 and HIV-2. This suggests an additional mechanism of action independent of RT inhibition, potentially at a post-integrational step in the viral replication cycle, such as interfering with viral gene expression. natap.org Time-of-addition experiments have indicated that these compounds can act after the integration of the viral genome into the host cell's DNA, possibly by disrupting the transcription process. natap.org
While the broader class of pyridine N-oxides shows promise, specific data on the anti-HIV activity of 2-Methyl-6-amino-4-nitropyridine N-oxide is not extensively documented in publicly available research. However, studies on related substituted pyridine N-oxides have identified characteristic mutations in the HIV-1 RT gene (e.g., K103N, Y181C) that confer resistance to these compounds. nih.gov
Table 1: Antiviral Activity of Representative Pyridine N-Oxide Derivatives against HIV-1
| Compound | Target | 50% Effective Concentration (EC₅₀) | Selectivity Index |
|---|
This table presents data for a representative compound from the pyridine N-oxide class to illustrate the potential antiviral activity.
Studies on Anticancer Properties
The investigation of N-oxide compounds as potential anticancer agents has been an area of active research, particularly in the context of bioreducible prodrugs. nih.gov The rationale behind this approach is that the hypoxic (low oxygen) environment characteristic of many solid tumors can facilitate the metabolic reduction of the N-oxide moiety to a cytotoxic species, thereby selectively targeting cancer cells while sparing normal, well-oxygenated tissues. nih.gov
Studies on certain N-oxides of heterocyclic aliphatic amines, designed as bioreducible drugs, have shown that their cytotoxicity is dependent on their reduction under hypoxic conditions. nih.gov However, research on a series of N-oxides of 2,6-disubstituted N-methylpiperidine derivatives revealed that while the parent amines were cytotoxic, the corresponding N-oxides were relatively non-toxic under both normal (oxic) and hypoxic conditions. This suggested that these particular N-oxides were not efficiently reduced to their active cytotoxic forms in the tested colorectal cell lines. nih.gov
Specific cytotoxic or anticancer data for this compound is limited in the reviewed literature. However, studies on other substituted aminopyridine derivatives, such as 2-amino-4,6-diphenylnicotinonitriles, have demonstrated significant cytotoxicity against breast cancer cell lines. mdpi.com This highlights the potential of the substituted aminopyridine scaffold in the design of new anticancer agents.
Research into Antimicrobial Activity
Substituted pyridine N-oxides have been investigated for their antimicrobial properties. A notable example is 4-nitropyridine-N-oxide (4-NPO), which has been identified as an inhibitor of biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa. nih.gov Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.
Quorum Sensing Inhibition
One of the key mechanisms underlying the antibiofilm activity of compounds like 4-NPO is the inhibition of quorum sensing (QS). nih.govnih.gov Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, QS controls the production of virulence factors and is crucial for biofilm formation. nih.govmdpi.com
Table 2: Quorum Sensing Inhibition by a Related Pyridine N-Oxide
| Compound | Target Organism | Mechanism | Effect |
|---|
Reductive Enzymatic Conversion Mechanisms
The biological activity of many nitroaromatic compounds, including those with antimicrobial properties, often relies on their reductive bioactivation. mdpi.com This process involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) species, and ultimately the corresponding amine. These reactive species can then exert a toxic effect on the cell through various mechanisms, including damage to DNA and proteins.
This reductive activation is a key feature of several nitroaromatic antibiotics. mdpi.com The enzymes responsible for this conversion are typically nitroreductases, which are present in many bacterial species. mdpi.com While the specific reductive metabolism of this compound has not been detailed in the available literature, it is plausible that its nitro group could undergo similar enzymatic reduction in susceptible microorganisms, contributing to its potential antimicrobial effect.
Mechanism of Interaction with Biological Targets
The interaction of substituted pyridine N-oxides with biological targets is multifaceted and depends on the specific substitutions on the pyridine ring.
Enzyme and Receptor Binding Studies
As previously mentioned, a key molecular interaction for the related compound 4-nitropyridine-N-oxide is its binding to the LasR receptor in P. aeruginosa, leading to quorum sensing inhibition. nih.govacs.org This highlights the potential for this class of compounds to act as specific inhibitors of bacterial signaling pathways.
In a different context, analogues such as 2-amino-4-methylpyridine (B118599) have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.govnih.gov Kinetic studies have shown that this inhibition is competitive with respect to the enzyme's substrate, arginine. nih.gov Furthermore, other complex pyridine derivatives have been shown to bind with high affinity to sigma receptors, which are implicated in various neurological disorders. mdpi.com
While direct enzyme and receptor binding studies for this compound are not extensively reported, theoretical studies on the closely related 2-methylamino-6-methyl-4-nitropyridine N-oxide have been conducted. nih.gov These quantum chemical calculations have explored the excited-state properties of the molecule, which can provide insights into its photophysics and potential reactivity with biological macromolecules. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Nitropyridine-N-oxide (4-NPO) |
| 2,6-disubstituted N-methylpiperidine derivatives |
| 2-amino-4,6-diphenylnicotinonitriles |
| 2-amino-4-methylpyridine |
| 2-methylamino-6-methyl-4-nitropyridine N-oxide |
Redox Reactions and Oxidative State Alteration in Biological Systems
The biological activity of many nitroheterocyclic compounds is intricately linked to their capacity to undergo redox transformations within biological systems. nih.gov While direct and extensive research on the redox behavior of this compound is not widely available in public literature, its chemical structure, featuring both a nitro group (-NO2) and an N-oxide moiety, provides a strong basis for predicting its involvement in significant redox reactions and subsequent alteration of the cellular oxidative state. The presence of these two functional groups suggests that the compound is likely to be highly redox-active.
The mechanism of action for many nitroheterocyclic drugs is associated with the reduction of the nitro group. nih.gov This process is often critical for their therapeutic effects. Similarly, N-oxide functionalities are known to be metabolically active and can be subject to enzymatic reduction in vivo. acs.org
Research into related nitroaromatic and N-oxide compounds indicates that their biological effects are frequently mediated through complex redox cycling. This cycling can lead to the generation of reactive nitrogen and oxygen species, which can profoundly impact cellular function by altering the intracellular redox balance. The reduction of the nitro group is a stepwise process that can produce several reactive intermediates.
Detailed Research Findings
Investigations into compounds with similar structural motifs, such as various nitropyridine derivatives and other nitro-containing heterocycles, have elucidated key aspects of their redox behavior.
Nitro Group Reduction: The nitro group is a strong electron-withdrawing group, making it susceptible to enzymatic reduction. This reduction typically occurs in a series of one-electron transfer steps. In biological systems, enzymes such as nitroreductases can catalyze this process. The initial reduction product is a nitro radical anion. Under aerobic conditions, this radical can transfer its electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) radical (O₂⁻). This process, known as futile cycling, can lead to a significant increase in oxidative stress. Under hypoxic (low oxygen) conditions, which are characteristic of certain pathological tissues, the nitro radical anion can undergo further reduction to form nitroso (R-NO), hydroxylamino (R-NHOH), and ultimately amino (R-NH2) derivatives. These reduced metabolites can be highly reactive and may form adducts with cellular macromolecules like DNA and proteins, contributing to the compound's biological activity.
Electrochemical Properties of Related Compounds: Studies on related nitro-containing heterocyclic systems, such as 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide, have demonstrated their complex electrochemical behavior. nih.gov These studies show that the reduction can be a multi-stage process, highly dependent on the pH and the surrounding chemical environment. nih.gov The formation of radical anions and dianions as intermediates has been observed through techniques like cyclic voltammetry and electron spin resonance (ESR) spectroscopy. nih.gov For instance, the electroreduction of this related compound in an aqueous medium involves a six-electron transfer to reduce the nitro group to an amino group. nih.gov
The combination of a nitro group and an N-oxide group in this compound suggests a potential for complex redox chemistry. The interplay between the reduction of these two groups could lead to a unique profile of reactive intermediates and metabolic end-products, which would be crucial in defining its specific biological effects.
Illustrative Redox Intermediates of a Nitroaromatic Compound
The following table illustrates the potential stepwise reduction of the nitro group, a key feature of this compound, and the resulting intermediates.
| Compound/Intermediate | Chemical Formula | Oxidation State of Nitrogen in Nitro Group | Notes |
| Parent Nitro Compound | R-NO₂ | +3 | The initial state of the compound. |
| Nitro Radical Anion | R-NO₂⁻• | +2 | Formed by a one-electron reduction. Can participate in redox cycling with oxygen to produce superoxide. |
| Nitroso Derivative | R-NO | +1 | A highly reactive intermediate formed by a two-electron reduction. |
| Hydroxylamino Derivative | R-NHOH | -1 | A key intermediate that can be toxic and mutagenic. Formed by a four-electron reduction. |
| Amino Derivative | R-NH₂ | -3 | The final, fully reduced, and generally less reactive product. Formed by a six-electron reduction. |
Emerging Applications in Materials Science and Technology
Organic Electronics and Photonics
The inherent electronic characteristics of 2-Methyl-6-amino-4-nitropyridine N-oxide make it a promising component for organic electronic and photonic devices. The interplay of its functional groups can lead to interesting photophysical behaviors.
While specific studies on the use of this compound in Organic Light-Emitting Diodes (OLEDs) are not yet prevalent in published literature, the properties of analogous molecules suggest its potential. For instance, theoretical and experimental studies on related 2-alkylamino-6-methyl-4-nitropyridine N-oxides have shown that these molecules possess charge-transfer characteristics in their excited states. This is a crucial property for materials used in the emissive layer of OLEDs. The presence of both donor (amino) and acceptor (nitro) moieties facilitates intramolecular charge transfer (ICT), which can lead to efficient electroluminescence. Further research would be needed to determine the specific emission wavelengths and quantum efficiencies for this compound to fully assess its suitability for OLED applications.
The photophysical properties of aminonitropyridine derivatives are highly sensitive to their chemical environment, making them suitable for tunable optical applications and sensors. Research on similar compounds, such as 2-methylamino-6-methyl-4-nitropyridine N-oxide, has revealed the existence of multiple excited-state isomers with distinct characteristics. These isomers can be influenced by factors like solvent polarity, which in turn affects their absorption and emission spectra. This solvatochromism, or change in color with solvent polarity, is a key feature for the development of chemical sensors. It is plausible that this compound would exhibit similar behavior, allowing for its use in sensing applications where changes in the environment can be detected through shifts in its optical properties.
Functional Materials Development
The ability to be incorporated into larger structures or to act as a colorant with specific properties makes this compound a candidate for the development of new functional materials.
There is growing interest in creating "smart" materials by embedding functional molecules into polymer matrices. While direct studies on the incorporation of this compound into chitosan (B1678972) films are limited, research on analogous compounds provides a proof of concept. For example, derivatives of 2-N-phenylamino-3-nitro-6-methylpyridine have been successfully integrated into chitosan-based polymers. These studies demonstrated that the pyridine (B92270) derivatives could be readily dissolved in the chitosan gel, leading to colored films with good stability and low toxicity. Given its structural similarities, it is conceivable that this compound could also be used to create functionalized polymer films with specific optical or sensing properties.
The electronic structure of this compound, characterized by donor-acceptor groups, is typical of chromophores, the parts of a molecule responsible for its color. The position of the nitro and amino groups on the pyridine ring significantly influences the compound's absorption of light and thus its color. By modifying the substituents on the pyridine ring, the electronic properties and, consequently, the color can be tuned. This tunability is highly desirable in the development of specialized dyes and pigments for various applications, from textiles to advanced optical materials. The red color often associated with isomers having a nitro group in the 3-position of the pyridine ring highlights the strong influence of substituent placement on optical properties.
Precursors in Complex Heterocyclic Synthesis
Pyridine N-oxides are valuable intermediates in organic synthesis because the N-oxide group facilitates certain reactions that are difficult to achieve with the parent pyridine. Specifically, the N-oxide activates the pyridine ring for both electrophilic and nucleophilic substitution, making it a versatile precursor for creating more complex heterocyclic compounds. For instance, the nitration of 2-methylpyridine (B31789) N-oxide is a key step in producing compounds like this compound. This nitro-substituted intermediate can then undergo further transformations. The nitro group can be reduced to an amino group, and the N-oxide can be removed if desired, providing a pathway to a wide array of substituted pyridines that are important in medicinal chemistry and materials science. The use of such precursors is fundamental in building the molecular architecture of new drugs and functional materials.
Ligands for Metal Complexation
Pyridine N-oxide derivatives are well-established ligands in coordination chemistry, primarily coordinating to metal ions through the exocyclic oxygen atom. This interaction is a key feature in the formation of a wide range of metal complexes. The compound this compound, with its N-oxide oxygen and a potential secondary coordination site in the 6-amino group, is a promising candidate for forming stable metal complexes.
Studies on structurally similar methyl-substituted 4-nitropyridine (B72724) N-oxides have demonstrated their efficacy as ligands, particularly in complexing with copper(II) ions. nih.gov These studies have successfully synthesized and characterized several new mono- and dinuclear Cu(II) complexes. X-ray diffraction analysis of a complex with 2,5-dimethyl-4-nitropyridine (B11921087) N-oxide revealed both trans- and cis-square planar configurations around the central copper ion for mononuclear and dinuclear species, respectively. nih.gov The coordination typically involves the oxygen atom of the N-oxide group, and the strength of the resulting Cu-ligand bond can be evaluated using infrared spectroscopy by observing the shift in the N-O stretching frequency upon complexation. nih.gov
The amino group in the 6-position of this compound introduces the possibility of chelation, where the ligand could bind to a metal center through both the N-oxide oxygen and the amino nitrogen, potentially forming a stable five-membered ring. The formation of Schiff base ligands from related aminopyridine compounds, such as 5-nitropyridine-2-amine, and their subsequent complexation with metals like Cu(II) and Zn(II) have been reported. nih.gov In these cases, the ligand coordinates to the metal through the imine nitrogen and another donor atom, highlighting the versatility of the aminopyridine scaffold in forming multidentate ligands. nih.gov
The coordination behavior of aminopyridine ligands has been shown to involve the ring nitrogen as a strong nucleophilic center for binding to metal ions like Ag(I) and Cu(II). mdpi.comjscimedcentral.com While the N-oxide oxygen is the primary binding site for N-oxide ligands, the presence of the amino group in the target compound provides an additional potential coordination site that can influence the structure and stability of the resulting metal complexes.
Table 2: Examples of Metal Complexes with Related Pyridine N-Oxide Ligands
| Ligand | Metal Ion | Coordination Geometry | Resulting Species | Source(s) |
| 2,5-Dimethyl-4-nitropyridine N-oxide | Cu(II) | trans-Square Planar | Mononuclear Complex | nih.gov |
| 2,5-Dimethyl-4-nitropyridine N-oxide | Cu(II) | cis-Square Planar | Dinuclear Complex | nih.gov |
| 2-Amino-3-methylpyridine | Ag(I) | Distorted Trigonal | Mononuclear Complex | mdpi.com |
| 2-Amino-3-methylpyridine | Cu(II) | Orthorhombic | Polymeric Structure | mdpi.com |
| 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol (Schiff Base) | Cu(II), Zn(II) | Not specified | 2:1 Ligand-to-Metal Stoichiometry | nih.gov |
Future Research Directions and Unresolved Challenges
Advanced Spectroscopic Techniques for Real-time Monitoring
The synthesis and reactions of 2-Methyl-6-amino-4-nitropyridine N-oxide and its derivatives often involve multiple steps and the potential for various isomeric products. Traditional offline analytical methods can be time-consuming and may not provide a complete picture of the reaction dynamics. Therefore, the development and application of advanced, real-time spectroscopic techniques are crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity.
Future research should focus on the implementation of in-situ monitoring techniques such as:
Process Analytical Technology (PAT): Integrating techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy directly into the reaction vessel can provide continuous data on the concentration of reactants, intermediates, and products. This allows for precise control over reaction parameters in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers are becoming increasingly accessible and can be used for real-time reaction monitoring. magritek.com This could be particularly valuable for tracking the formation and consumption of different isomers during the synthesis of substituted pyridines. acs.org
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction systems to provide real-time information on the molecular weight of species in the reaction mixture, aiding in the identification of transient intermediates. rsc.org
The primary challenge in this area is the development of robust and sensitive probes that can withstand harsh reaction conditions and provide clear, interpretable data in complex reaction matrices. Overcoming these hurdles will enable a more efficient and controlled synthesis of this compound and its derivatives.
Deeper Exploration of Structure-Property Relationships
The arrangement of the methyl, amino, and nitro groups, along with the N-oxide functionality, on the pyridine (B92270) ring of this compound dictates its physicochemical and biological properties. A thorough understanding of these structure-property relationships is essential for designing new molecules with tailored functionalities.
Future research in this area should involve a synergistic approach combining experimental and computational methods:
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic signatures of this compound and its analogues. researchgate.net Such studies can provide insights into how modifications to the substituent groups affect the molecule's reactivity and potential applications.
X-ray Crystallography: Determining the single-crystal X-ray structure of this compound and its derivatives provides definitive information about their three-dimensional arrangement in the solid state. nih.gov This is crucial for understanding intermolecular interactions and their influence on bulk properties.
Spectroscopic Analysis: A detailed analysis of NMR, IR, and UV-Vis spectra can reveal subtle electronic effects of the substituents on the pyridine N-oxide ring. rsc.org
A significant challenge is to accurately predict the properties of these molecules in different environments (e.g., in solution versus the solid state) and to develop computational models that can reliably guide the synthesis of compounds with desired characteristics.
Development of Novel Synthetic Pathways with Enhanced Sustainability
The traditional synthesis of pyridine N-oxides often involves the use of strong oxidizing agents and harsh reaction conditions, which can generate significant waste and pose environmental concerns. acs.org A key future direction is the development of greener and more sustainable synthetic routes to this compound.
Research should focus on:
Catalytic Oxidation: Exploring the use of catalysts, such as those based on reusable solid supports or enzymes, to facilitate the N-oxidation of the parent pyridine with milder and more environmentally benign oxidants like hydrogen peroxide.
Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer better control over reaction parameters, improve safety, and facilitate easier scale-up.
The main challenge lies in identifying and developing catalytic systems that are both highly efficient and selective for the desired product, while also being economically viable for large-scale production.
Elucidation of Broader Mechanistic Pathways in Biological Systems
Preliminary studies on related aminonitropyridine derivatives suggest potential biological activity. chemimpex.com For this compound, it is imperative to move beyond initial screenings and elucidate the specific molecular mechanisms through which it interacts with biological systems.
Future research should aim to:
Identify Molecular Targets: Determine the specific enzymes, receptors, or other biomolecules that this compound interacts with to exert its biological effects.
Investigate Metabolic Fates: Understand how the compound is metabolized in biological systems, including the identification of its metabolites and their potential bioactivity or toxicity. The reduction of the nitro group and the N-oxide functionality are likely metabolic pathways.
Explore Prodrug Potential: Given that N-oxides can be reduced in vivo, there is potential for this compound to act as a prodrug, releasing an active form of the molecule under specific physiological conditions, such as the hypoxic environment of tumors. nih.gov
A significant challenge is the complexity of biological systems. Unraveling the intricate network of interactions between the compound and various cellular components requires a multidisciplinary approach combining techniques from biochemistry, molecular biology, and pharmacology.
Expansion of Non-Clinical Applications in Emerging Technologies
Beyond its potential biological applications, the unique electronic and structural properties of this compound make it a candidate for various non-clinical applications in emerging technologies.
Future research could explore its use in:
Energetic Materials: The presence of the nitro group suggests that this compound and its derivatives could be investigated as components of energetic materials or propellants. mdpi.com
Nonlinear Optics (NLO): The combination of electron-donating and electron-withdrawing groups on the aromatic ring could lead to significant second-order NLO properties, making it potentially useful in optoelectronic devices.
Materials Science: The compound could serve as a building block for the synthesis of novel polymers or coordination complexes with interesting magnetic or catalytic properties. mdpi.com
The primary challenge in this area is to systematically evaluate the performance of this compound in these applications and to modify its structure to optimize its properties for specific technological needs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methyl-6-amino-4-nitropyridine N-oxide, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with nitration and methylation of pyridine derivatives. For example, substitute halogenated pyridines (e.g., 2-chloro-4-methoxy-6-methyl-3-nitropyridine) using NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) to introduce amino groups .
- Step 2 : Oxidize the pyridine nitrogen using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled pH (4–6) to form the N-oxide moiety, avoiding over-oxidation .
- Step 3 : Purify via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) and validate purity via HPLC (>97%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at C2, nitro at C4) and N-oxide formation (δ ~8–10 ppm for pyridine N-oxide protons) .
- FT-IR : Identify N-O stretching vibrations (~1250–1350 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹) .
- Chromatography :
- HPLC-UV : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
- LC-MS/MS : Quantify using [M+H]⁺ ions (e.g., m/z 198) with collision energy optimized for fragmentation .
Q. How can researchers assess the mutagenic potential of aromatic N-oxide compounds like this compound?
- Methodological Answer :
- In Silico Screening : Apply (Q)SAR models (e.g., Leadscope’s expert-rule-based system) to evaluate structural alerts. Subclasses like benzo[c][1,2,5]oxadiazole 1-oxide are prioritized for mutagenicity .
- Experimental Validation :
- Ames Test : Use Salmonella strains TA98 and TA100 with metabolic activation (S9 mix) to detect frameshift/base-pair mutations .
- Micronucleus Assay : Assess chromosomal damage in mammalian cell lines (e.g., HepG2) .
Advanced Research Questions
Q. How should researchers resolve contradictions in mutagenicity data for aromatic N-oxide derivatives?
- Methodological Answer :
-
Subclass-Specific Analysis : Use SAR fingerprinting to differentiate mutagenic subclasses (e.g., quindioxin) from non-mutagenic ones. For example, downgrade general N-oxide alerts but retain alerts for specific substructures .
-
Data Integration : Cross-reference public (e.g., PubChem) and proprietary databases to validate findings. Prioritize proprietary pharmaceutical datasets for higher-confidence alerts .
- Example Table : Mutagenicity Trends in Aromatic N-Oxide Subclasses
| Subclass | Mutagenic (%) | Non-Mutagenic (%) | Alert Status |
|---|---|---|---|
| Benzo[c][1,2,5]oxadiazole 1-oxide | 82 | 18 | High |
| General pyridine N-oxide | 35 | 65 | Low |
Q. What methodological considerations are critical when optimizing LC-MS/MS for quantifying N-oxide compounds in complex matrices?
- Methodological Answer :
- Sample Preparation : Minimize manual steps using on-line SPE to reduce matrix interference (e.g., tea extracts) .
- Calibration : Apply weighted linear regression (1/x²) for heteroscedasticity. Achieve LLOQ at 10 µg/kg with S/N >10 .
- Ionization : Use ESI+ mode with source parameters optimized for N-oxide stability (e.g., 300°C capillary temperature, 30 psi nebulizer pressure) .
Q. How can structural ambiguities in N-oxide compounds be resolved when NMR data is inconclusive?
- Methodological Answer :
- Multi-Technique Validation :
- X-ray Crystallography : Resolve tautomeric forms (e.g., N-oxide vs. hydroxylamine) .
- 15N NMR : Compare shifts with known N-oxide standards (δ ~−50 to −100 ppm) .
- Case Study : Lamellarin θ was initially misassigned as a pyridine N-oxide due to ambiguous NOEs. Later, biogenetic plausibility (pyrrole vs. pyridine) and isolation of lamellarin O clarified the structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
